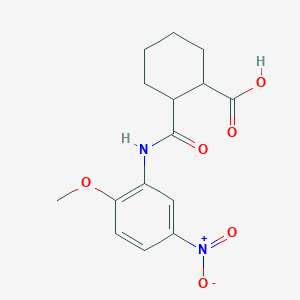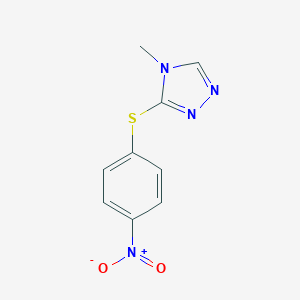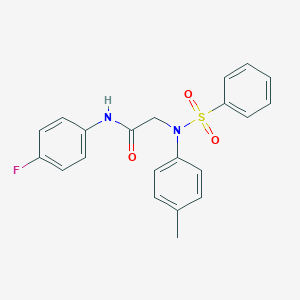![molecular formula C25H25NO4 B410948 Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B410948.png)
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the core anthracene structure, followed by the introduction of the pyrrole ring through a cyclization reaction. The hexanoate ester group is then added via esterification.
Anthracene Core Formation: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Pyrrole Ring Cyclization: The cyclization to form the pyrrole ring can be achieved using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Esterification: The final step involves the esterification of the hexanoic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Paal-Knorr reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated anthracene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
作用机制
The mechanism by which Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate: Known for its anti-cancer properties.
Methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate: Studied for its synergistic effects with other drugs in cancer treatment.
Uniqueness
Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5g/mol |
IUPAC 名称 |
methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate |
InChI |
InChI=1S/C25H25NO4/c1-3-4-13-18(25(29)30-2)26-23(27)21-19-14-9-5-6-10-15(14)20(22(21)24(26)28)17-12-8-7-11-16(17)19/h5-12,18-22H,3-4,13H2,1-2H3 |
InChI 键 |
JFZDTEUQUDYWFZ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
规范 SMILES |
CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzoyl-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B410865.png)
![4-bromo-N-[(3-piperidin-1-ylpropanoylamino)carbamothioyl]benzamide](/img/structure/B410866.png)
![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B410867.png)

![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B410870.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B410876.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B410878.png)
![Diethyl 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]malonate](/img/structure/B410879.png)
![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B410880.png)
![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B410882.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)

![Methyl 4-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]benzoate](/img/structure/B410889.png)
